6-bromo-1H,2H,3H-pyrrolo[3,2-b]pyridine
Description
Structural Classification and Nomenclature
6-bromo-1H,2H,3H-pyrrolo[3,2-b]pyridine belongs to the pyrrolopyridine class of bicyclic heterocycles, specifically classified as a dihydropyrrolo[3,2-b]pyridine derivative. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the complete name being 6-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine. The Chemical Abstracts Service has assigned this compound the registry number 1260663-30-6, which serves as its unique identifier in chemical databases worldwide. The molecular descriptor language entry provides the code MFCD18250825, while the simplified molecular-input line-entry system representation is BrC1=CN=C2C(NCC2)=C1.
The structural framework consists of a pyridine ring fused to a saturated pyrrole ring, with the bromine atom positioned at the 6-position relative to the nitrogen atom in the pyridine ring. This positioning creates a unique electronic environment that influences both the compound's reactivity and its potential interactions with biological targets. The saturated nature of the 2,3-positions in the pyrrole ring distinguishes this compound from its fully aromatic analogue, 6-bromo-1H-pyrrolo[3,2-b]pyridine, which bears the registry number 944937-53-5.
The three-dimensional conformation of this compound reflects the influence of the saturated pyrrole ring, which adopts an envelope conformation typical of five-membered saturated heterocycles. This conformational flexibility contributes to the compound's potential as a synthetic intermediate, allowing for stereoselective reactions at the saturated carbons. The bromine substituent serves as a versatile functional handle for further chemical transformations, particularly in cross-coupling reactions that are fundamental to modern synthetic organic chemistry.
Historical Development and Discovery
The historical development of this compound emerges from the broader context of pyrrolopyridine chemistry, which gained prominence in the latter half of the twentieth century as chemists sought to explore nitrogen-containing heterocyclic systems. The parent compound 1H-pyrrolo[3,2-b]pyridine, bearing the registry number 272-49-1, was first characterized and systematically studied as part of efforts to understand the electronic properties and synthetic accessibility of fused pyrrole-pyridine systems. This foundational work established the groundwork for subsequent derivatization studies that would lead to the development of halogenated analogues.
The creation of specific position-substituted derivatives like this compound represents a more recent advancement in synthetic methodology, driven by the need for versatile synthetic intermediates in pharmaceutical research. The compound's appearance in chemical databases and commercial catalogues reflects the growing recognition of its utility as a building block for more complex structures. The saturated version of the pyrrolopyridine core system offers distinct advantages over fully aromatic systems, particularly in terms of conformational flexibility and the potential for stereoselective synthesis.
Contemporary synthetic approaches to this compound typically involve either direct bromination of the corresponding dihydropyrrolo[3,2-b]pyridine precursor or selective reduction of the aromatic 6-bromo-1H-pyrrolo[3,2-b]pyridine. These methodologies reflect advances in both halogenation chemistry and selective reduction techniques that have become standard tools in modern organic synthesis. The compound's commercial availability from multiple chemical suppliers indicates its established role in current research applications.
Significance in Heterocyclic Chemistry Research
This compound occupies a significant position in heterocyclic chemistry research due to its unique combination of structural features that make it an ideal platform for further chemical elaboration. The presence of the bromine atom at the 6-position provides a reactive site for various cross-coupling reactions, including Suzuki-Miyaura, Stille, and Sonogashira couplings, which are fundamental transformations in modern synthetic chemistry. These reactions allow researchers to introduce a wide variety of substituents at this position, creating libraries of compounds for biological evaluation and materials science applications.
The saturated pyrrole ring component contributes additional synthetic versatility by providing sites for stereoselective functionalization, making this compound particularly valuable in asymmetric synthesis strategies. Research groups have utilized the conformational properties of the saturated ring system to control the stereochemical outcome of various transformations, including nucleophilic additions and cycloaddition reactions. This capability positions this compound as a key intermediate in the synthesis of chiral pharmaceutical compounds and other bioactive molecules.
The electronic properties of the pyrrolopyridine core system contribute to the compound's significance in medicinal chemistry research, where nitrogen-containing heterocycles frequently serve as pharmacophores. The bicyclic structure provides a rigid framework that can orient substituents in specific spatial arrangements, potentially leading to enhanced binding affinity and selectivity for biological targets. Studies investigating the reactivity patterns of this compound have revealed unique electronic effects arising from the interaction between the electron-rich pyrrole ring and the electron-deficient brominated pyridine ring.
Current research applications of this compound span multiple areas of chemistry, including pharmaceutical discovery, materials science, and catalysis. The compound serves as a key building block in the synthesis of potential therapeutic agents, where its structural features can be modified to optimize biological activity. In materials science applications, researchers have explored its use in the development of organic semiconductors and light-emitting materials, taking advantage of the electronic properties inherent in the pyrrolopyridine framework.
Position within Pyrrolopyridine Chemical Space
This compound occupies a distinct position within the broader pyrrolopyridine chemical space, representing one of several possible regioisomeric arrangements of pyrrole and pyridine rings. The specific 3,2-b fusion pattern places the pyrrole ring in a configuration that maximizes electronic interaction between the two heterocyclic components, resulting in unique reactivity patterns compared to other pyrrolopyridine isomers. This positioning creates a system where the electron-rich pyrrole ring can modulate the electronic properties of the adjacent pyridine ring, particularly when additional substituents like bromine are present.
Within the family of pyrrolo[3,2-b]pyridine derivatives, the compound represents the saturated analogue of the more commonly studied 6-bromo-1H-pyrrolo[3,2-b]pyridine. This relationship highlights the importance of saturation versus aromaticity in determining both physical properties and synthetic utility. The saturated version offers advantages in terms of conformational flexibility and potential for stereoselective reactions, while maintaining the core electronic features that make pyrrolopyridines attractive in pharmaceutical applications.
Comparison with related structures reveals the strategic importance of the 6-bromo substitution pattern. Alternative substitution patterns, such as those found in 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine or 6-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine, demonstrate how subtle structural modifications can significantly alter both physical properties and synthetic accessibility. The unsubstituted nature of the nitrogen atoms in this compound provides additional sites for potential functionalization, expanding its utility as a synthetic intermediate.
Structure
2D Structure
Properties
IUPAC Name |
6-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2/c8-5-3-7-6(10-4-5)1-2-9-7/h3-4,9H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRKDOWDMXGMJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1N=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1H,2H,3H-pyrrolo[3,2-b]pyridine typically involves the bromination of pyrrolo[3,2-b]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1H,2H,3H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions with metal organic reagents or metal-like organic reagents under the action of metal palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Cross-Coupling: Reagents include palladium catalysts, boronic acids, and organostannanes.
Major Products
The major products formed from these reactions depend on the substituents introduced. For example, cross-coupling with boronic acids can yield various arylated derivatives, which are valuable intermediates in drug synthesis .
Scientific Research Applications
6-Bromo-1H,2H,3H-pyrrolo[3,2-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor in the synthesis of kinase inhibitors and other bioactive molecules.
Biological Studies: The compound is used in the development of probes for studying biological pathways and targets.
Material Science: It is explored for its potential use in organic electronics and as a building block for novel materials.
Mechanism of Action
The mechanism of action of 6-Bromo-1H,2H,3H-pyrrolo[3,2-b]pyridine largely depends on its derivatives and their specific targets. For instance, derivatives targeting fibroblast growth factor receptors (FGFRs) inhibit the FGFR signaling pathway, which is crucial in various types of tumors. These compounds bind to the ATP-binding site of FGFRs, preventing their activation and subsequent signaling .
Comparison with Similar Compounds
Structural and Functional Variations
Key structural differences among analogs include halogenation patterns, substituent positions, and additional functional groups. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Biological Activity
6-Bromo-1H,2H,3H-pyrrolo[3,2-b]pyridine is a compound of significant interest in medicinal chemistry due to its biological activity primarily as an inhibitor of fibroblast growth factor receptors (FGFRs). This article delves into its biological mechanisms, pharmacological properties, and potential therapeutic applications.
Target Receptors
The primary biological target for this compound is the fibroblast growth factor receptor (FGFR). FGFRs are integral in various cellular processes including proliferation, migration, and differentiation. The compound binds to the tyrosine kinase domain of FGFRs, inhibiting their autophosphorylation and subsequent activation of downstream signaling pathways.
Biochemical Pathways
Inhibition of FGFR signaling can lead to various cellular outcomes:
- Cell Proliferation : Inhibition in cancer cells can prevent tumor growth.
- Apoptosis Induction : The compound has been shown to induce programmed cell death in certain cancer cell lines.
Pharmacological Properties
In Vitro Studies
Research demonstrates that this compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 7 nM, 9 nM, and 25 nM respectively. These values indicate a strong affinity for these receptors and suggest potential for therapeutic use in conditions where FGFR signaling is aberrant.
| FGFR Type | IC50 Value (nM) |
|---|---|
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
Cellular Effects
Cancer Cell Lines
In studies involving breast cancer cell lines (specifically 4T1 cells), treatment with this compound resulted in:
- Reduced Proliferation : Significant decrease in cell growth.
- Increased Apoptosis : Enhanced rates of cell death were observed.
Case Studies
-
Breast Cancer Models
- In vitro experiments demonstrated that the compound effectively inhibited proliferation and induced apoptosis in breast cancer cell lines. This suggests its potential as an anticancer agent targeting FGFR-mediated pathways.
-
Comparative Studies with Other Compounds
- Comparative analyses with other pyrrolo derivatives have shown that while many exhibit some level of FGFR inhibition, this compound stands out due to its lower IC50 values and higher efficacy in inducing apoptosis in certain cancer models.
Summary of Applications
The unique biological activity of this compound positions it as a promising candidate for drug development aimed at cancers characterized by dysregulated FGFR signaling. Its selective inhibition could lead to targeted therapies that minimize side effects compared to conventional chemotherapeutics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-bromo-1H,2H,3H-pyrrolo[3,2-b]pyridine, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via bromination of pyrrolo[3,2-b]pyridine precursors. For example, alkylation under basic conditions (e.g., NaH/MeI in THF) followed by bromination using N-bromosuccinimide (NBS) or bromine in controlled environments (e.g., 1,4-dioxane at 90°C) yields derivatives with high regioselectivity . Optimization of solvent polarity and temperature is critical to minimize side reactions.
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR are essential for confirming the bromine substitution pattern and fused-ring structure. For instance, aromatic protons in pyrrolo-pyridine cores typically resonate at δ 8.3–8.4 ppm (doublets, J = 2.1–2.2 Hz) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., Br/Br).
- X-ray Crystallography : Resolves bond angles and crystal packing, particularly for derivatives with bulky substituents .
Q. What are the common chemical transformations of this compound in medicinal chemistry?
- Methodology :
- Nucleophilic Substitution : The bromine atom is replaced by amines, alkoxides, or thiols in polar aprotic solvents (e.g., DMF/DMSO) to generate analogs for structure-activity relationship (SAR) studies .
- Cross-Coupling Reactions : Suzuki-Miyaura couplings with aryl boronic acids enable biaryl synthesis, expanding π-conjugation for materials science applications .
Advanced Research Questions
Q. How does this compound interact with biological targets such as fibroblast growth factor receptors (FGFRs)?
- Mechanistic Insight : The pyrrolo-pyridine core mimics ATP-binding motifs in kinase domains. Bromine enhances hydrophobic interactions with FGFRs, while substituents at the 3-position (e.g., methyl or cyano groups) modulate selectivity. IC values for FGFR inhibition range from 7–712 nM depending on isoform specificity .
Q. What computational models predict the reactivity and solvation properties of this compound?
- Methodology : Quantum mechanical continuum solvation models (e.g., PCM or COSMO) calculate solvation free energy and dipole moments, aiding in predicting solubility and partition coefficients. Density functional theory (DFT) simulations reveal charge distribution at the brominated site, guiding nucleophilic substitution strategies .
Q. How should researchers resolve contradictions in biological activity data between structural analogs?
- Case Study : Discrepancies in antiproliferative activity between 6-bromo and 3-bromo isomers (e.g., IC differences >10-fold) arise from steric hindrance or electronic effects. Validate via:
- Docking Studies : Compare binding poses in FGFR1/2/3 homology models.
- Metabolic Stability Assays : Assess cytochrome P450-mediated degradation to rule out pharmacokinetic variability .
Q. What strategies optimize multi-step synthesis of derivatives for high-throughput screening?
- Methodology :
- Parallel Synthesis : Use tert-butyl carbamate (Boc) protection to enable diversification at the 1-position.
- Flow Chemistry : Continuous reactors improve yield in Pd-catalyzed cross-couplings (e.g., 51% yield for 5-bromo-3-(phenylethynyl) derivatives) .
Q. How do substituent modifications influence the compound’s pharmacokinetic and pharmacodynamic profiles?
- SAR Analysis :
- Electron-Withdrawing Groups (EWGs) : Cyano or ester groups at the 3-position enhance metabolic stability but reduce solubility.
- Hydrophobic Substituents : Methyl or aryl groups improve membrane permeability but may increase hERG channel liability. LogP values should be maintained <3.5 to balance bioavailability and toxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
